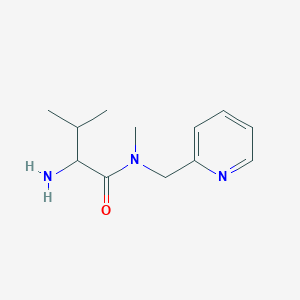
5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid typically involves the azo coupling reaction between 2,3-dihydro-6-methyl-2-oxo-1H-benzimidazole and barbituric acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the diazotization of the benzimidazole derivative followed by coupling with barbituric acid to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of the corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole and barbituric acid moieties.
Reduction: Corresponding amines from the cleavage of the azo bond.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid has several scientific research applications:
Chemistry: Used as a pigment in the synthesis of dyes and inks due to its stability and vibrant color.
Biology: Investigated for its potential use in biological staining and as a marker in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as an antineoplastic agent.
Industry: Widely used in the coloring of plastics, rubber, and other materials due to its excellent heat stability and resistance to migration
作用機序
The mechanism of action of 5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid is primarily related to its ability to interact with biological molecules through its azo and benzimidazole moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
Pigment Orange 5: Another azo compound used as a pigment with similar applications.
Pigment Red 1: A related azo compound with different substituents on the aromatic ring, leading to variations in color and stability.
Pigment Yellow 1: An azo compound with a different chromophore, resulting in a yellow color.
Uniqueness
5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid is unique due to its specific combination of benzimidazole and barbituric acid moieties, which confer distinct chemical and physical properties. Its stability, vibrant color, and resistance to heat and migration make it particularly valuable in industrial applications .
特性
分子式 |
C16H12N8O7 |
|---|---|
分子量 |
428.32 g/mol |
IUPAC名 |
5-(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)-5-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H12N8O7/c1-4-2-6-7(18-13(29)17-6)3-5(4)16(11(27)21-15(31)22-12(16)28)24-23-8-9(25)19-14(30)20-10(8)26/h2-3,8H,1H3,(H2,17,18,29)(H2,19,20,25,26,30)(H2,21,22,27,28,31) |
InChIキー |
RUDLEBKRFQBNJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C3(C(=O)NC(=O)NC3=O)N=NC4C(=O)NC(=O)NC4=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide](/img/structure/B14791434.png)

![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14791452.png)
![5-([1,1'-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide](/img/structure/B14791468.png)
![N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B14791476.png)


![2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14791484.png)

![tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B14791500.png)



![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)
